molecular formula C13H12FNO4 B2365598 5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 369395-32-4

5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2365598
CAS No.: 369395-32-4
M. Wt: 265.24
InChI Key: PUPVGTSCYZLEHC-UHFFFAOYSA-N
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Description

5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a 2-fluorophenylamino substituent at the 5-position of the 1,3-dioxane-4,6-dione core. This compound belongs to a class of structurally versatile intermediates widely used in medicinal and synthetic chemistry, particularly for constructing heterocyclic systems such as 4(1H)-quinolones . Its synthesis typically involves the condensation of 2-fluoroaniline with Meldrum’s acid under mild conditions, often catalyzed by amino acids like L-tyrosine or in polar solvents such as acetonitrile .

Properties

IUPAC Name

5-[(2-fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4/c1-13(2)18-11(16)8(12(17)19-13)7-15-10-6-4-3-5-9(10)14/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPVGTSCYZLEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2F)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Acid-Catalyzed Reaction

The most direct route involves condensing Meldrum’s acid with 2-fluoroaniline in the presence of a dehydrating agent. A representative procedure, adapted from analogous syntheses, proceeds as follows:

  • Activation of Meldrum’s Acid :
    Meldrum’s acid (1.0 equiv, 144 mg, 1.0 mmol) is dissolved in acetic anhydride (5 mL) under nitrogen. Concentrated sulfuric acid (2–3 drops) is added at 0°C to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Imine Formation :
    2-Fluoroaniline (1.1 equiv, 111 mg, 1.1 mmol) is added dropwise. The mixture is stirred at 20°C for 6–12 hours, during which the amine attacks the activated carbonyl, forming the imine linkage.

  • Work-Up :
    The reaction is quenched with ice water, and the precipitate is filtered, washed with cold diethyl ether, and recrystallized from ethanol to yield the target compound as a pale-yellow solid (yield: 65–78%).

Key Parameters :

  • Catalyst : Sulfuric acid (0.5–1 mol%) optimizes imine formation without side reactions.
  • Temperature : Prolonged heating (>40°C) risks decomposition of the Meldrum’s acid core.

Alternative Pathway: Preformation of the Methylene Bridge

Use of Acyl Meldrum’s Acid Intermediates

Acyl Meldrum’s acids, such as 5-(chloromethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, can react with 2-fluoroaniline via nucleophilic substitution. This method, inspired by protocols for arylmethylidene derivatives, involves:

  • Synthesis of Chloromethylene Intermediate :
    Meldrum’s acid is treated with phosphorus oxychloride (POCl₃) in dichloromethane at −10°C to form the chloromethylene derivative.

  • Amination with 2-Fluoroaniline :
    The chloromethylene intermediate (1.0 equiv) is reacted with 2-fluoroaniline (1.2 equiv) in tetrahydrofuran (THF) at 25°C for 4 hours. Triethylamine (1.5 equiv) neutralizes HCl byproducts.

  • Isolation :
    The product is extracted with ethyl acetate, dried over magnesium sulfate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the target compound (yield: 55–62%).

Advantages :

  • Higher regioselectivity compared to direct condensation.
  • Reduced side products from over-alkylation.

Mechanistic Considerations and Side Reactions

Competing Pathways

Under acidic conditions, 2-fluoroaniline may undergo undesired acylation at the aromatic ring, leading to byproducts such as N-acetyl-2-fluoroaniline. This is mitigated by:

  • Using stoichiometric control (≤1.1 equiv of amine).
  • Employing low temperatures (0–20°C) to suppress electrophilic aromatic substitution.

Stability of the Imine Linkage

The (2-fluorophenyl)amino)methylene group is susceptible to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous solvents (e.g., acetonitrile) at −20°C is recommended for long-term stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.65–7.10 (m, 4H, Ar-H), 3.20 (s, 2H, CH₂), 1.65 (s, 6H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 160.1 (C-F), 105.4 (Cquat), 28.5 (CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds confirms the planar geometry of the dioxane-4,6-dione ring and the E-configuration of the imine bond.

Scale-Up and Industrial Relevance

Pilot-Scale Synthesis

A modified procedure for kilogram-scale production uses continuous flow reactors to enhance heat transfer and minimize decomposition:

  • Reagents : Meldrum’s acid (10 kg), 2-fluoroaniline (9.5 kg), acetic anhydride (50 L).
  • Conditions : Residence time of 30 minutes at 25°C.
  • Yield : 72% with >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents under mild heating.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group is known to enhance the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Impact :

  • Methoxy vs. Ethoxy : The 4-methoxy analog () offers lower steric hindrance than the ethoxy derivative (), which may enhance synthetic yields but reduce metabolic stability .
  • Heterocyclic Modifications : The furyl-containing analog () introduces conjugated π-electrons, likely improving binding affinity in enzyme inhibition assays .

Pharmacological Activities

Antifungal and enzyme-inhibitory activities are prominent among related compounds:

Compound Class Biological Activity Efficacy (Example Data) Reference ID
Indole-3-methylene derivatives Antifungal vs. Rhizoctonia solani, FOX MIC: 0.5–2 µg/mL
Selenadiazoloquinolone derivatives PI3K inhibition IC₅₀: <100 nM (specific isoforms)
4-Nitroanilino derivatives Intermediate for quinolone antibiotics N/A (synthetic utility)

The target compound’s 2-fluorophenyl group may enhance membrane permeability compared to non-halogenated analogs, though direct activity data are lacking.

Crystallographic and Conformational Analysis

Crystallographic studies of related compounds (e.g., 5-[(2-chloro-4-nitroanilino)methylene] derivative, ) reveal planar geometries at the methylene bridge, stabilized by intramolecular hydrogen bonds. The fluorine atom in the target compound may induce subtle distortions in the crystal lattice compared to chloro or nitro substituents, affecting solubility and stability . SHELX software () remains a standard tool for refining such structures, ensuring accurate bond-length and angle determinations .

Biological Activity

5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique dioxane ring structure combined with a fluorophenyl group, which may contribute to its biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C13H11FNO4
  • Molecular Weight : 265.24 g/mol
  • CAS Number : 369395-32-4
  • InChI Key : PUPVGTSCYZLEHC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenyl moiety enhances the compound's binding affinity to various enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to various pharmacological effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several human tumor cell lines. The National Cancer Institute (NCI) evaluated the compound's antitumor activity using a panel of approximately sixty cancer cell lines. It showed an average growth inhibition rate (GI) of 12.53%, with mean GI50 values around 15.72 μM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is effective at low concentrations against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in treating bacterial infections .

Case Studies

  • In Vitro Evaluation : A study conducted by the NCI assessed the anticancer potential of the compound across multiple cancer cell lines. The results highlighted its capability to inhibit cell growth significantly .
  • Microbial Assays : In tests against various microbial strains, the compound demonstrated notable efficacy compared to standard antibiotics like streptomycin, particularly in inhibiting resistant bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer Activity (GI50 μM)Antimicrobial Activity (MIC μg/mL)
5-(((2-Fluorophenyl)amino)methylene)...15.720.25 - 8.5
CurcuminVariable>10
StreptomycinN/A<10

Q & A

Basic: What are the optimized synthetic routes for preparing 5-(((2-fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via Knoevenagel condensation between 2-fluoroaniline and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Key factors include:

  • Catalysts : Acidic conditions (e.g., acetic acid) or green catalysts like KH₂PO₄ in ethanol/water mixtures enhance reaction efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) or ethanol/water mixtures improve solubility and reduce side reactions .
  • Temperature : Reactions typically proceed at 75–80°C for 2–4 hours, with yields >80% reported under optimized conditions .
    Data Table :
CatalystSolventTemp (°C)Yield (%)Reference
Acetic acidEthanol7585
KH₂PO₄Ethanol/H₂ORT90

Basic: How is the molecular structure of this compound characterized, and what crystallographic techniques are most reliable?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Space Group : Triclinic P1P\overline{1} or monoclinic P21/cP2_1/c, with unit cell dimensions (e.g., a=7.102A˚,b=7.356A˚a = 7.102 \, \text{Å}, b = 7.356 \, \text{Å}) .
  • Hydrogen Bonding : Intermolecular N–H···O bonds stabilize the zwitterionic structure, confirmed via SHELXL refinement .
    Data Table :
ParameterValueTechniqueReference
C–C bond length1.504 ÅSCXRD
Torsion angle (C5–N1)172.1°SCXRD

Advanced: What mechanistic pathways explain the selective oxidation of thiomethyl substituents to sulfoxides but not sulfones in derivatives of this compound?

Methodological Answer:
The thiomethyl group undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to form sulfoxides, but sulfone formation is sterically hindered:

  • Electronic Effects : Electron-withdrawing fluorine and carbonyl groups destabilize the transition state for further oxidation .
  • Steric Constraints : Bulky 2-fluorophenyl and dioxane rings limit access to the sulfur atom, preventing over-oxidation .
    Data Contradiction Analysis :
    While sulfones are thermodynamically favored, kinetic barriers under mild conditions (e.g., room temperature) favor sulfoxide termination .

Advanced: How can this compound serve as a precursor in drug discovery, particularly for targeting enzyme inhibitors or switchable materials?

Methodological Answer:

  • Enzyme Inhibition : The fluorophenyl moiety enhances binding affinity to hydrophobic enzyme pockets. Derivatives like 5-[(indol-3-yl)-arylmethyl] analogs show activity as acetylcholinesterase inhibitors .
  • Switchable Surfaces : The compound’s isomerizable iminomethylene group enables light-responsive surface functionalization. Irradiation at 515 nm alters hydrophobicity, useful in smart materials .

Advanced: How should researchers address contradictions in reported reaction outcomes, such as inconsistent yields in substitution reactions with amines?

Methodological Answer:
Contradictions often arise from solvent polarity and nucleophile strength :

  • Solvent Effects : Polar solvents (e.g., DMF) favor zwitterionic intermediates, improving amine substitution yields .
  • Steric vs. Electronic Control : Bulky amines (e.g., morpholine) require elevated temperatures (reflux in THF) for complete substitution, while smaller amines (e.g., NH₃) react at RT .
    Case Study :
  • Reaction of 5-[bis(thiomethyl)methylene] derivative with morpholine:
    • THF, reflux : 68% yield .
    • Ethanol, RT : <30% yield (unreported side reactions).

Basic: What spectroscopic techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include δ ~6.8–7.5 ppm (fluorophenyl protons) and δ ~165–170 ppm (carbonyl carbons) .
  • HRMS : Molecular ion peaks at m/z 297.23 [M+H]⁺ confirm stoichiometry .

Advanced: What computational methods complement experimental data in predicting reactivity or supramolecular interactions?

Methodological Answer:

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain electrophilic reactivity at the methylene position .
  • Molecular Dynamics (MD) : Simulate hydrogen-bonding networks in crystal packing, validated against SCXRD data .

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